An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. The document delves into the structural and electronic characteristics of the molecule, its key physicochemical parameters, and established methodologies for its synthesis and characterization. By synthesizing theoretical knowledge with practical experimental protocols, this guide aims to equip researchers with the essential information to effectively utilize this compound in their scientific endeavors. The significance of its physicochemical properties in the context of drug design and development is also critically discussed, highlighting the importance of parameters such as lipophilicity and solubility in determining pharmacokinetic and pharmacodynamic profiles.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is intrinsically governed by its physicochemical properties. These properties, including molecular weight, lipophilicity, solubility, and pKa, dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] A thorough understanding and optimization of these parameters are therefore paramount in modern drug discovery to mitigate late-stage attrition and enhance the probability of clinical success.[3][4]
Substituted benzaldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent reactivity and structural diversity make them valuable scaffolds in medicinal chemistry. The subject of this guide, 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, combines the structural features of a benzaldehyde with a substituted benzyl ether, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. This guide will provide a detailed examination of its physicochemical characteristics, offering insights into its potential behavior in biological systems and providing a practical framework for its experimental handling and characterization.
Molecular Structure and Chemical Identity
The foundational step in understanding the physicochemical nature of a compound is a thorough characterization of its molecular structure.
Diagram 1: Chemical Structure of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
Caption: 2D structure of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.
Table 1: Chemical Identity of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
| Identifier | Value | Source |
| Molecular Formula | C₁₅H₁₃ClO₃ | [5] |
| Molecular Weight | 276.72 g/mol | [5] |
| InChI | InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | [5] |
| InChIKey | YAOBGNSGZATOPE-UHFFFAOYSA-N | [5] |
| SMILES | COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl | [5] |
| CAS Number | Not readily available |
Physicochemical Parameters
Table 2: Physicochemical Properties
| Property | Value (Target Compound) | Analogous Compound Data | Source |
| Melting Point | Data not available | 3-Chloro-4-methoxybenzaldehyde: 56-60 °C[1] | |
| 3-Benzyloxy-4-methoxybenzaldehyde: 60-64 °C | |||
| 3-Ethoxy-4-methoxybenzaldehyde: 51-53 °C[6] | |||
| Boiling Point | Data not available | 4-Methoxybenzaldehyde: 248 °C[7] | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | 4-Methoxybenzaldehyde is miscible with acetone, alcohol, ether, chloroform, and benzene; immiscible with water.[8] | |
| LogP (Lipophilicity) | Data not available (Predicted values would be informative) | 4-Methoxybenzaldehyde: 1.76[9] | |
| pKa | Data not available | The aldehyde proton is not typically acidic. The ether linkages are also not ionizable under normal physiological conditions. |
Synthesis and Purification
While a specific protocol for the synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is not explicitly detailed in the searched literature, a representative synthesis can be proposed based on the well-established Williamson ether synthesis, a common method for preparing ethers.[7][10] This reaction would involve the nucleophilic substitution of a halide by an alkoxide.
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis workflow.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the synthesis of similar benzaldehyde derivatives.
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Reactant Preparation: Dissolve vanillin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: Add 4-chlorobenzyl chloride (1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of benzaldehyde derivatives.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons on both rings, the benzylic methylene protons (around 5.0-5.2 ppm), and the methoxy protons (around 3.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.[5] The carbonyl carbon of the aldehyde will appear significantly downfield (around 190-192 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, the molecular ion peak [M]⁺ would be expected at m/z 276.72.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
A strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹.
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C-H stretching vibrations for the aromatic rings and the aldehyde.
-
C-O stretching vibrations for the ether linkages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point for method development.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde was not found, safety precautions can be inferred from data on structurally similar compounds like 3-Chloro-4-methoxybenzaldehyde.[1][12]
-
Hazard Statements (Inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]
-
Precautionary Statements (Inferred):
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[12]
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).[12]
-
IF ON SKIN: Wash with plenty of soap and water (P302+P352).[12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[12]
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the physicochemical properties of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a compound with potential applications in medicinal chemistry. While some experimental data for this specific molecule is not yet publicly available, this guide has offered a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures.
For researchers in drug discovery, a thorough understanding of the principles outlined herein is critical. The lipophilicity, solubility, and other physicochemical parameters of this and similar molecules will undoubtedly influence their biological activity and ADMET properties. Future work should focus on the experimental determination of the key physicochemical properties of this compound and an exploration of its biological activity to fully elucidate its potential in the development of novel therapeutics.
References
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- Biosynth. (2021, April 16). Safety Data Sheet: 3-Chloro-4-methoxybenzaldehyde.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
- Volochem Inc. (n.d.). 4-Methoxybenzaldehyde.
- Sigma-Aldrich. (2024, August 8). Safety Data Sheet: 4-Methoxybenzaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Benzyloxy-4-methoxybenzaldehyde.
- Chemdad Co., Ltd. (n.d.). 3-CHLORO-4-METHOXYBENZALDEHYDE.
- National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
- Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- SpectraBase. (n.d.). 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.
- Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: 4-Methoxybenzaldehyde.
- Physical Properties in Drug Design. (2025, August 10). ResearchGate.
- Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry.
- Thermo Scientific Chemicals. (n.d.). 4-Methoxybenzaldehyde, 98%.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem.
- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
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